![molecular formula C20H16ClN3OS3 B2392632 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114634-32-0](/img/structure/B2392632.png)
5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3OS3 and its molecular weight is 446. The purity is usually 95%.
BenchChem offers high-quality 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
This compound has shown promise as an antitumor agent. Researchers have synthesized derivatives by acylating glycylglycine and its morpholide with 5-(p-tolyl)isoxazole-3-carbonyl azide. Some of these derivatives exhibited antitumor activity and enhanced the effects of existing chemotherapy drugs like doxorubicin .
Biochemical Testing
Glycylglycine derivatives have been recommended for biochemical testing as inhibitors of angiotensin-converting enzyme (ACE). ACE plays a crucial role in regulating arterial blood pressure. These derivatives could be valuable tools in understanding ACE function and developing therapeutic interventions .
Zinc Complexes and Synthetic Receptors
Glycylglycine derivatives have been used to obtain zinc complexes and construct synthetic receptors. These receptors are designed for analyzing phosphorylated peptides, making them useful in proteomics and drug discovery .
Enhancing Antibacterial Agents
Chemical modification of glycylglycine can enhance its biological action. Conjugates of glycylglycine with antibiotics have been recommended as antibacterial agents against gram-negative bacteria. These conjugates may help overcome bacterial resistance to conventional drugs .
Growth-Stimulating Effect
At a concentration of 10^–7 M, glycylglycine (HGlyGlyOH) has been reported to stimulate growth in Tobacco Nicotiana tabacum L. This finding suggests potential applications in agriculture and plant growth regulation .
Anticoagulant Properties
While not directly studied for this compound, related derivatives containing thieno[3,2-C]pyridine moieties have been investigated as platelet aggregation inhibitors. Considering the structural similarities, further exploration of the anticoagulant properties of our compound could be worthwhile .
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS3/c1-12-3-9-15(10-4-12)24-17-16(28-20(24)26)18(25)23(2)19(22-17)27-11-13-5-7-14(21)8-6-13/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPGNMEJDMICV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.